3-{(2E)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one
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Overview
Description
3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Coupling with the chromen-2-one moiety: This step involves the reaction of the pyrazole derivative with a chromen-2-one precursor under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds with a similar chromen-2-one core structure.
Pyrazole derivatives: Compounds containing the pyrazole ring system.
Uniqueness
The uniqueness of 3-{(E)-3-[3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-2-PROPENOYL}-2H-CHROMEN-2-ONE lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H16N2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[(E)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-9-6-14(7-10-17)21-16(13-23-24-21)8-11-19(25)18-12-15-4-2-3-5-20(15)28-22(18)26/h2-13H,1H3,(H,23,24)/b11-8+ |
InChI Key |
XYADMOKYTDPSAC-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C/C(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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